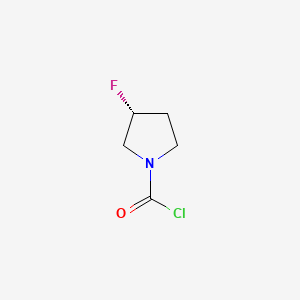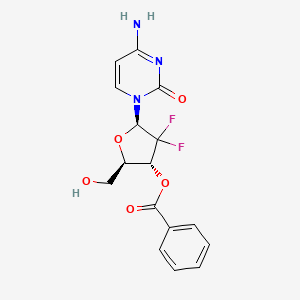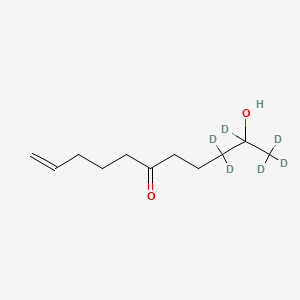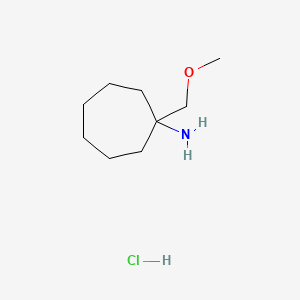![molecular formula C42H42N2O5 B13448061 N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide](/img/structure/B13448061.png)
N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities, including anticancer, antimicrobial, and antiviral properties
Preparation Methods
The synthesis of N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the acridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the acridine core with a suitable amine or amide reagent.
Attachment of the hydroxyhexyl side chain: This can be done through nucleophilic substitution reactions, where the acridine core is reacted with a halogenated hexyl alcohol.
Addition of the bis(4-methoxyphenyl)-phenylmethoxy group: This step involves the reaction of the intermediate compound with bis(4-methoxyphenyl)-phenylmethanol under suitable conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyhexyl side chain can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyhexyl side chain would yield ketones or aldehydes, while reduction of the carboxamide group would yield amines.
Scientific Research Applications
N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Due to its potential anticancer properties, this compound is studied for its ability to inhibit the growth of cancer cells by intercalating into DNA and inhibiting topoisomerase enzymes.
Biological Research: It is used as a fluorescent probe for visualizing biomolecules due to its strong fluorescence properties.
Industrial Applications: The compound can be used in the development of dyes and pigments due to its stable and vibrant color properties.
Mechanism of Action
The mechanism of action of N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division . The compound’s unique structure allows it to bind strongly to DNA, making it an effective inhibitor of these enzymes.
Comparison with Similar Compounds
N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide can be compared with other acridine derivatives such as:
Amsacrine (m-AMSA): A known anticancer agent that also intercalates into DNA and inhibits topoisomerase II.
Triazoloacridone (C-1305): Another acridine derivative with potent anticancer activity, known for its ability to inhibit topoisomerase I and II.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): A compound that has shown promise in clinical studies for its anticancer properties.
The uniqueness of this compound lies in its specific structural features, which allow for strong DNA binding and potential for targeted therapeutic applications.
Properties
Molecular Formula |
C42H42N2O5 |
|---|---|
Molecular Weight |
654.8 g/mol |
IUPAC Name |
N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide |
InChI |
InChI=1S/C42H42N2O5/c1-47-34-23-19-32(20-24-34)42(31-13-4-3-5-14-31,33-21-25-35(48-2)26-22-33)49-29-30(28-45)12-10-11-27-43-41(46)40-36-15-6-8-17-38(36)44-39-18-9-7-16-37(39)40/h3-9,13-26,30,45H,10-12,27-29H2,1-2H3,(H,43,46) |
InChI Key |
PYTBBADOAUBOQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CCCCNC(=O)C4=C5C=CC=CC5=NC6=CC=CC=C64)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


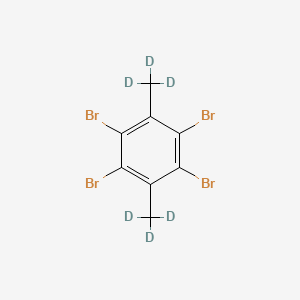
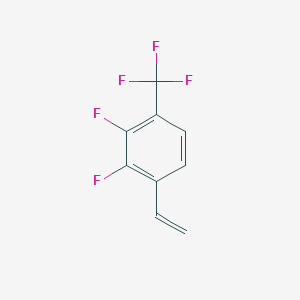
![N-[(1-Cyclopentyl-1H-tetrazol-5-yl)methyl]-3-(4-nitrophenyl)-2-propenamide](/img/structure/B13448011.png)
![(2S)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B13448025.png)

![2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate](/img/structure/B13448044.png)
![Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13448047.png)

![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol](/img/structure/B13448055.png)
